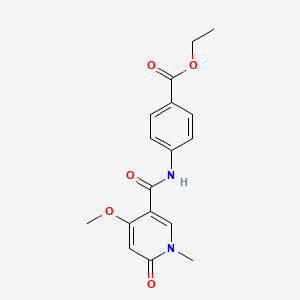![molecular formula C21H19N3O3 B2816074 2-(1H-indol-3-yl)-N-[4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl]acetamide CAS No. 1251710-12-9](/img/structure/B2816074.png)
2-(1H-indol-3-yl)-N-[4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-indol-3-yl)-N-[4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl]acetamide is a complex organic compound that features both indole and quinoline moieties. These structural motifs are known for their significant biological activities and are commonly found in various natural products and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)-N-[4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl]acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole and quinoline intermediates separately, followed by their coupling through amide bond formation. The reaction conditions often involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
化学反応の分析
Types of Reactions
2-(1H-indol-3-yl)-N-[4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The indole and quinoline rings can be oxidized under specific conditions.
Reduction: The carbonyl group in the quinoline moiety can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxylic acid derivatives.
科学的研究の応用
2-(1H-indol-3-yl)-N-[4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(1H-indol-3-yl)-N-[4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl]acetamide involves its interaction with specific molecular targets and pathways. The indole and quinoline moieties can bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.
類似化合物との比較
Similar Compounds
2-(1H-indol-3-yl)acetonitrile: Another indole derivative with different functional groups.
4-(methoxymethyl)-2-oxo-1H-quinoline: A simpler quinoline derivative without the indole moiety.
Uniqueness
What sets 2-(1H-indol-3-yl)-N-[4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl]acetamide apart is the combination of both indole and quinoline structures in a single molecule. This unique structure allows it to interact with a broader range of biological targets, potentially leading to more diverse biological activities.
特性
IUPAC Name |
2-(1H-indol-3-yl)-N-[4-(methoxymethyl)-2-oxo-1H-quinolin-7-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3/c1-27-12-14-9-21(26)24-19-10-15(6-7-17(14)19)23-20(25)8-13-11-22-18-5-3-2-4-16(13)18/h2-7,9-11,22H,8,12H2,1H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBBADNKRPYHDMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)CC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![13-fluoro-5-[2-(2-fluorophenoxy)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2815991.png)
![1-(dipropylamino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2815992.png)
![Tert-butyl (3aR,7aS)-2-(4-chloro-1,3,5-triazin-2-yl)-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B2815993.png)
![5-nitro-N-[4-(propan-2-yl)phenyl]pyrimidine-4,6-diamine](/img/structure/B2815996.png)

![N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2815999.png)


![2-[(2-Pyridinylmethyl)amino]-1-butanol hydrochloride](/img/new.no-structure.jpg)
![2-[[1-(2,2-Difluoroethyl)-4-methylpyrazol-3-yl]amino]acetic acid](/img/structure/B2816005.png)
![4-(4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidine-1-carbonyl}phenyl)morpholine](/img/structure/B2816006.png)

![5-{[(6-chloropyridazin-3-yl)methyl]sulfanyl}-N,N-dimethyl-1,3,4-thiadiazol-2-amine](/img/structure/B2816013.png)

